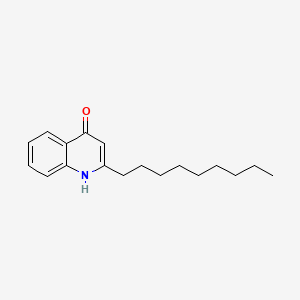

Pseudane IX

Description

Overview of the Quinoline (B57606) Alkaloid Class in Biological Systems

Quinoline alkaloids represent a substantial and important class of nitrogen-containing heterocyclic aromatic compounds. nih.gov For over two centuries, these compounds have been a subject of intense research interest. nih.gov Their prominence in the scientific field began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820, which became a cornerstone in the treatment of malaria. nih.gov Another significant member of this class is camptothecin, isolated from the Chinese tree Camptotheca acuminata in the 1960s, which has been pivotal in the development of anticancer drugs. nih.gov

Quinoline alkaloids are known for a wide spectrum of biological activities, making them valuable in both medicine and agriculture. nih.govnih.gov These activities include:

Antibacterial and antifungal nih.govnih.gov

Antiparasitic and insecticidal nih.govnih.gov

Anti-inflammatory nih.govnih.gov

Antiplatelet nih.gov

Antioxidant nih.gov

The diverse functionalities of quinoline alkaloids have led to the development of numerous derivatives with applications as pharmaceuticals and agricultural products. nih.gov

Historical Context of 2-Nonylquinolin-4(1H)-one Discovery and Early Characterization

2-Nonylquinolin-4(1H)-one is a recognized member of the quinolone alkaloid family. mdma.ch Its discovery and characterization are linked to phytochemical investigations of various plant and microbial species. The elucidation of its structure was achieved through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR). mdma.ch

Isolation from Natural Sources

2-Nonylquinolin-4(1H)-one has been identified and isolated from several distinct natural sources, highlighting its distribution across different biological kingdoms. nih.gov

This gram-negative bacterium is a notable producer of 2-alkyl-4-quinolones. semanticscholar.org Research dating back to the 1940s identified alkylquinolones with antibiotic properties from P. aeruginosa. semanticscholar.org Subsequent studies have continued to isolate and characterize various quinoline derivatives from this bacterium, including 2-nonyl-4-hydroxyquinoline. core.ac.ukvivantechnologies.com The production of these compounds, including 2-Nonylquinolin-4(1H)-one, is often associated with the bacterium's quorum sensing system. semanticscholar.org

Phytochemical analysis of the leaves of Ruta angustifolia has led to the isolation of 2-Nonylquinolin-4(1H)-one, also referred to as Pseudane IX in this context. medchemexpress.comlifeasible.comchemsrc.com Studies have demonstrated its presence in this plant and investigated its biological activities. chemsrc.commedchemexpress.eu

This Brazilian shrub is another source from which 2-Nonylquinolin-4(1H)-one has been isolated. mdma.chscispace.com Investigations into the chemical constituents of Raulinoa echinata identified several quinoline alkaloids, including 2-nonyl-4-quinolone. semanticscholar.orgscispace.com Research on the compounds from this plant has explored their potential biological activities, such as antifungal and antitrypanosomal effects. mdma.chscispace.com

The fruit of Tetradium ruticarpum has been a source for the isolation of various quinolone alkaloids. icm.edu.plresearchgate.netakjournals.com Through techniques like preparative high-speed counter-current chromatography (HSCCC), researchers have successfully isolated several of these compounds, including 1-methyl-2-nonylquinolin-4(1H)-one, a closely related derivative. icm.edu.plresearchgate.netakjournals.com

Compound Information Table

| Compound Name | Source Organism | Reference(s) |

| 2-Nonylquinolin-4(1H)-one | Pseudomonas aeruginosa, Ruta angustifolia, Raulinoa echinata | semanticscholar.orgcore.ac.ukmedchemexpress.comscispace.com |

| Quinine | Cinchona tree | nih.gov |

| Camptothecin | Camptotheca acuminata | nih.gov |

| 1-methyl-2-nonylquinolin-4(1H)-one | Tetradium ruticarpum | icm.edu.plresearchgate.netakjournals.com |

| 2-nonyl-4-hydroxyquinoline | Pseudomonas aeruginosa | core.ac.ukvivantechnologies.com |

| This compound | Ruta angustifolia | medchemexpress.comlifeasible.comchemsrc.com |

Achromobacter xylosoxidans

While research has identified the presence of 2-Nonylquinolin-4(1H)-one in various bacteria, specific studies detailing its isolation from Achromobacter xylosoxidans are still emerging. nih.gov This bacterium is known for its role in certain infections, particularly in individuals with cystic fibrosis. nih.gov

Sponge-associated Pseudomonas sp.*

The marine environment has proven to be a rich source of novel bioactive compounds. Notably, 2-Nonylquinolin-4(1H)-one has been isolated from Pseudomonas species associated with sponges. nih.govsemanticscholar.org These findings underscore the metabolic diversity of bacteria in marine ecosystems and their potential as a source for new chemical entities.

Evodia rutaecarpa

Evodia rutaecarpa, a plant used in traditional Chinese medicine, is another natural source of 2-Nonylquinolin-4(1H)-one. researchgate.net The fruits of this plant contain a variety of quinolone alkaloids, and research has focused on isolating and characterizing these compounds for their potential biological activities. researchgate.net

Structural Elucidation and Tautomerism

The definitive structure of 2-Nonylquinolin-4(1H)-one has been established through various spectroscopic and analytical techniques. Techniques such as high-performance liquid chromatography (HPLC) combined with photo-diode array (PDA) detection, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in its identification from natural sources. researchgate.net

A key chemical feature of 2-Nonylquinolin-4(1H)-one is its existence in tautomeric forms. caymanchem.combiomol.com It can exist in equilibrium between the 4(1H)-quinolone (lactam) form and the 4-hydroxyquinoline (B1666331) (phenolic) form. oup.com The predominance of one tautomer over the other is influenced by environmental conditions such as pH. oup.com Under physiological conditions, the 4(1H)-quinolone form is generally favored. This tautomerism is a critical aspect of its chemical behavior and has implications for its biological activity. researchgate.net

| Property | Value |

| Molecular Formula | C18H25NO biomol.com |

| Molecular Weight | 271.4 g/mol nih.gov |

| IUPAC Name | 2-nonyl-1H-quinolin-4-one nih.gov |

| Synonyms | 2-n-Nonyl-4-quinolone, this compound biomol.com |

| InChIKey | KKRXDNYRUZGPFM-UHFFFAOYSA-N biomol.com |

Significance of 2-Nonylquinolin-4(1H)-one in Contemporary Chemical Biology

The importance of 2-Nonylquinolin-4(1H)-one in modern chemical biology is multifaceted, largely due to its diverse and significant biological activities.

Research has demonstrated that this compound exhibits a range of effects, including antiviral and antifungal properties. caymanchem.combiomol.com For instance, it has been shown to reduce infection by the hepatitis C virus (HCV) in cell-based assays. caymanchem.comcaymanchem.com Furthermore, it displays activity against Leucoagaricus gongylophorus, a symbiotic fungus essential for leaf-cutting ants. caymanchem.comnih.gov

In the realm of cellular signaling, 2-Nonylquinolin-4(1H)-one has been found to inhibit the activation of the nuclear factor of activated T cells (NFAT). caymanchem.combiomol.com This inhibition is significant as NFAT plays a crucial role in the immune response. Conversely, it does not significantly affect the LPS-induced activation of NF-κB in certain cell lines. caymanchem.combiomol.com

The compound is also recognized for its role in bacterial communication, specifically in the quorum-sensing system of Pseudomonas aeruginosa. semanticscholar.orgnottingham.ac.uk Quorum sensing is a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. oup.com The involvement of 2-Nonylquinolin-4(1H)-one and related molecules in these pathways makes them attractive targets for the development of novel antimicrobial strategies. nottingham.ac.uk

| Biological Activity | Target/Assay | Finding |

| Antiviral | Hepatitis C Virus (HCV) in Huh7.5 cells | IC50 of 1.4 µg/ml caymanchem.com |

| Antifungal | Leucoagaricus gongylophorus | Active at 50 and 100 µg/ml caymanchem.com |

| Immunomodulatory | NFAT activation in Jurkat cells | IC50 of 3.44 µM caymanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-nonyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14H,2-8,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRXDNYRUZGPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431883 | |

| Record name | 2-Nonylquinolin-4(1h)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55396-45-7, 2503-81-3 | |

| Record name | 2-Nonyl-4(1H)-quinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55396-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonylquinolin-4(1h)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 2 Nonylquinolin 4 1h One and Analogues

De Novo Synthetic Routes to 4-Quinolones

Modern synthetic strategies for constructing the 4-quinolone ring system include transformations catalyzed by transition metals, N-heterocyclic carbenes, and classical cyclization reactions. nih.gov These methods provide access to a wide array of substituted quinolones, including those with long alkyl chains at the 2-position, such as 2-nonylquinolin-4(1H)-one.

Palladium catalysis offers highly efficient pathways to 4-quinolones. One prominent strategy is the carbonylative Sonogashira coupling followed by cyclization. rsc.org This reaction typically involves a three-component condensation of substrates like 2-iodoaniline, a terminal alkyne, and a carbon monoxide source. nih.govnih.gov The process begins with the oxidative addition of the palladium(0) catalyst to 2-iodoaniline, followed by CO insertion. nih.gov The resulting complex reacts with the alkyne, and subsequent cyclization yields the 2-substituted quinolin-4-one. nih.gov To circumvent the safety and handling issues of gaseous carbon monoxide, alternative CO-releasing molecules like iron pentacarbonyl (Fe(CO)₅) have been developed. nih.govresearchgate.net

Table 1: Palladium-Catalyzed Synthesis of 4-Quinolones

| Method | Substrates | Catalyst/Reagents | Key Features |

| Carbonylative Cyclization | 2-Iodoaniline, Terminal Alkyne, CO Source (e.g., Fe(CO)₅) | Pd Catalyst (e.g., PdCl₂(dppf)), Dual-Base System | Non-gaseous CO source enhances safety and control; yields up to 22 distinct 4-quinolones. rsc.orgnih.gov |

| Sequential Amidation/Cyclization | 2'-Bromoacetophenones, Amides | Pd Catalyst, Base | Mild, one-pot synthesis with broad substrate scope for 2-substituted 4-quinolones. acs.orgexlibrisgroup.com |

Copper-catalyzed reactions provide a cost-effective and versatile alternative for synthesizing 4-quinolones. A direct, two-step method involves the copper-catalyzed amidation of o-halophenones with various amides, followed by a base-promoted Camps cyclization of the N-(2-ketoaryl)amide intermediate. acs.org This sequence is effective for preparing 2-aryl- and 2-vinyl-4-quinolones in good to excellent yields. acs.org

A more direct copper-catalyzed approach involves the reaction of anilines with alkynes. acs.orgacs.org This method is notable for its mild conditions, high functional-group tolerance, and scalability, successfully transforming both N-alkyl- and N-aryl-substituted anilines into the corresponding 4-quinolones. acs.orgorganic-chemistry.org Other copper-catalyzed methods include the heterocyclization of 1-(2-bromophenyl)-2-en-3-amin-1-ones and tandem reactions of aryl boronic acids with nitriles. organic-chemistry.org

Table 2: Copper-Catalyzed Synthesis of 4-Quinolones

| Method | Starting Materials | Catalyst/Reagents | Product Scope |

| Sequential Amidation/Camps Cyclization | o-Halophenones, Amides | CuI, Diamine Ligand, Base (e.g., NaOH) | 2-Aryl- and 2-Vinyl-4-quinolones. rsc.orgacs.org |

| Direct Cyclization | Anilines, Alkynes | CuI, HOTf, Tf₂O | N-Alkyl- and N-Aryl-substituted 4-quinolones. rsc.orgacs.org |

| Aza-Michael Addition/Cyclization | 2-Aminobenzoates, α,β-Unsaturated Ketones | Cu Catalyst, Base | 3-Acyl-2-substituted 4-quinolones. rsc.org |

To avoid transition metals, metal-free synthetic routes have been developed. A notable example is the intramolecular oxidative Mannich reaction between secondary amines and unmodified ketones. acs.orgnih.gov This method uses an oxidant such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a base like potassium tert-butoxide (KOtBu) to facilitate a C(sp³)–H activation and C(sp³)–C(sp³) bond formation. acs.orgorganic-chemistry.org The reaction proceeds from readily available N-arylmethyl-2-aminophenylketones to give a broad range of 2-arylquinolin-4(1H)-ones via a tandem oxidative coupling and aromatization. acs.orgresearchgate.net The process is considered environmentally friendly and atom-economical. acs.org Optimized conditions often involve using dimethyl sulfoxide (B87167) (DMSO) as the solvent at 80°C, which can also act as an oxidant in the absence of TEMPO, though less efficiently. organic-chemistry.org

Table 3: Metal-Free Oxidative Mannich Reaction for 2-Aryl-4-quinolones

| Starting Material | Reagents | Solvent | Key Features |

| N-arylmethyl-2-aminophenylketones | TEMPO (oxidant), KOtBu (base) | DMSO | Avoids transition metals; broad substrate scope with yields up to 97%. acs.orgorganic-chemistry.org |

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for synthesizing quinolones. mdpi.com One strategy involves the NHC-catalyzed reaction of isatoic anhydrides with 1,3-dicarbonyl compounds. mdpi.com This decarboxylating cyclization is environmentally friendly, using water as a solvent and producing carbon dioxide and water as the only byproducts. mdpi.com Another approach uses NHCs to catalyze the reaction between 2-aminobenzyl alcohols and ketones in an indirect Friedländer annulation. researchgate.netrsc.org A direct decarboxylative strategy for generating aza-o-quinone methides (aza-o-QMs) via NHC catalysis has also been developed, which can then be used to access dihydroquinolones. nih.govnih.gov

Table 4: N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis of Quinolones

| Precursors | Key Intermediate | Byproducts | Advantages |

| Isatoic Anhydrides, 1,3-Dicarbonyl Compounds | Carbanion from dicarbonyl compound | CO₂, H₂O | Environmentally friendly, no transition metals. mdpi.com |

| 2-Aminobenzyl Alcohols, Ketones | Not specified | Not specified | Indirect Friedländer annulation. researchgate.netrsc.org |

| Isatoic Anhydrides, Trifluoromethyl Ketones | Aza-o-quinone methide (aza-o-QM) | CO₂ | Access to enantioenriched dihydroquinolones. nih.govnih.gov |

The Camps' cyclization is a classical and widely used method for synthesizing both quinolin-2-ones and quinolin-4-ones. wikipedia.orgmdpi.com The reaction involves the base-catalyzed intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides. mdpi.comthieme-connect.com Depending on the substrate structure and reaction conditions, the cyclization can lead to either the 4-quinolone or the 2-quinolone isomer. nih.govmdpi.com The required N-(2-acylaryl)amide precursors can be obtained through methods like the copper-catalyzed amidation of 2-halogenoacetophenones. nih.govmdpi.com While traditional Camps cyclizations often require harsh conditions such as high temperatures, modern modifications have been developed. acs.orgthieme-connect.com For instance, using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) and triethylamine (B128534) allows the reaction to proceed under milder conditions, expanding the substrate scope to include 2-alkyl-substituted 4-quinolones. thieme-connect.com

Table 5: Camps' Cyclization for 4-Quinolone Synthesis

| Precursor | Catalyst/Reagents | Conditions | Key Features |

| N-(2-Acylaryl)amides | Strong Base (e.g., NaOH, KOH) | Typically high temperature (e.g., 110 °C) | Classical method, versatile for quinolone synthesis. acs.orgmdpi.com |

| N-(2-Acylaryl)amides | TMSOTf, Et₃N | Milder conditions | Broader substrate scope, including 2-alkyl-substituted products. thieme-connect.com |

Ruthenium catalysis enables the synthesis of polysubstituted 4-quinolones through dehydrogenative cyclization. rsc.orgrsc.org One reported protocol describes the dehydrogenative annulation of alcohols with 2'-aminoacetophenone (B46740) using an acridine-based SNS-Ru pincer catalyst. rsc.orgrsc.orgresearchgate.net This reaction proceeds under solvent-free conditions and has been applied to a wide range of alcohols and various aminoacetophenones. rsc.orgrsc.org The mechanism is proposed to involve the catalyst-mediated dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation and cyclization reactions with the 2'-aminoacetophenone to form the 2,3-disubstituted 4-quinolone product. rsc.org

Table 6: Ruthenium-Catalyzed Dehydrogenative Cyclization

| Substrates | Catalyst | Conditions | Product |

| 2'-Aminoacetophenone, Primary Alcohols | Acridine-based SNS-Ru pincer complex | 140 °C, Solvent-free, KOH | 2,3-Disubstituted-4-quinolones. rsc.orgrsc.org |

Camps' Cyclization

Modifications of the Quinoline (B57606) Ring System

The functionalization of the quinoline ring is a critical aspect of developing new analogues. While classic methods like the Conrad-Limpach and Camps cyclizations are still widely used for constructing the basic 4-quinolone core, modern synthetic chemistry offers more advanced techniques. uni-plovdiv.bgnih.gov These include palladium-catalyzed carbonylative cyclization of 2-bromonitrobenzenes and alkynes, and reductive cyclizations of ortho-nitrobenzoyl precursors. nih.govbeilstein-journals.org

Substitutions at various positions on the heterocyclic ring significantly influence the properties of the resulting compounds. For instance, introducing a fluorine atom at the C-6 position has been shown to enhance the spectrum of activity in certain quinolinone-based drugs. mdpi.com The C-7 position is particularly amenable to modification, with the introduction of 5- and 6-membered N-heterocycles like piperazine (B1678402) or pyrrolidine (B122466) impacting the activity against Gram-negative and Gram-positive bacteria, respectively. mdpi.com

Recent research has also explored metal-free approaches for C-H functionalization. For example, a direct oxidative cross-dehydrogenative coupling of quinazolin-4-ones with alkanes has been developed to introduce alkyl groups at the C-2 position under mild conditions. acs.org

Diversification of the Alkyl Side Chain at the 2-Position

The nature of the alkyl substituent at the C-2 position is a defining characteristic of this class of compounds. The first synthesis of 2-nonyl-4(1H)-quinolone was reported in 1952 by Wells, confirming its structure as a metabolite from Pseudomonas aeruginosa. arkat-usa.org The Conrad-Limpach reaction, starting from β-ketoesters and aniline, remains a cornerstone for synthesizing 2-alkyl-4(1H)-quinolones. arkat-usa.orgmdpi.com

Alternative strategies have been developed to introduce diversity at this position. One such method involves the regioselective addition of alkyl-Grignard reagents to 4-silyloxyquinolinium triflates, which are protected at the nitrogen atom. arkat-usa.org Subsequent deprotection and oxidation yield the desired 2-alkyl-4(1H)-quinolones. arkat-usa.org

Furthermore, direct C-H alkylation methods have emerged as powerful tools. For instance, a metal-free, selective C2-alkylation of quinoline N-oxides can be achieved using active methylene (B1212753) compounds in the presence of diethyl H-phosphonate and potassium carbonate at room temperature. rsc.org Copper-catalyzed C2 alkylation of quinoline N-oxides with tosylhydrazones under microwave irradiation also provides an efficient route to C2-alkylated derivatives. mdpi.com These methods allow for the introduction of a variety of alkyl groups, including those with different lengths, branching, and functional groups. arkat-usa.orgresearchgate.net

Derivatization at the Nitrogen Atom (N-Methylation, N-Oxidation)

Modification at the nitrogen atom of the quinolone ring, specifically N-methylation and N-oxidation, leads to important classes of derivatives with distinct biological profiles.

N-Methylation: The synthesis of N-methylated 2-alkyl-4(1H)-quinolones can be achieved through various routes. One approach involves the direct methylation of a pre-formed 2-alkyl-4(1H)-quinolone. For example, N-methylation of a tert-butyldimethylsilyl protected 2-(hydroxymethyl)-3-methylquinolin-4(1H)-one has been accomplished using iodomethane. arkat-usa.org An alternative strategy employs N-methylaniline as a starting material in a cyclization reaction to directly form the N-methylated quinolone core. arkat-usa.org

N-Oxidation: 2-Alkyl-4(1H)-quinolone N-oxides (AQNOs) are significant metabolites with notable antimicrobial activities. uni-konstanz.de The first synthesis of an AQNO, specifically 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), was achieved by Cornforth and James through the O-ethoxycarbonyl protection of 2-heptyl-4(1H)-quinolone followed by N-oxidation with peroxybenzoic acid. uni-konstanz.de More recently, an operationally simple procedure for the synthesis of 2-alkyl-4-quinolone N-oxides has been developed, which relies on the controlled platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines. chemrxiv.org

The regioselectivity of alkylation (N- versus O-alkylation) is influenced by substituents on the heterocyclic ring. researchgate.net For instance, in 2-alkoxycarbonyl-4-quinolinones, the side chain at the C-2 position sterically hinders N-alkylation, favoring O-alkylation. researchgate.net

Biological Activities and Pharmacological Relevance of 2 Nonylquinolin 4 1h One

Antimicrobial Properties

2-Nonylquinolin-4(1H)-one exhibits a range of antimicrobial properties, demonstrating inhibitory effects against various pathogenic microorganisms. researchgate.netsemanticscholar.org The antimicrobial spectrum of the broader 2-alkyl-4(1H)-quinolone class, to which 2-Nonylquinolin-4(1H)-one belongs, has been shown to include activity against both Gram-positive and Gram-negative bacteria. chemrxiv.orgbeilstein-journals.org

Antibacterial Activity

The antibacterial potential of 2-Nonylquinolin-4(1H)-one and related AQs has been investigated against several clinically relevant bacterial species. researchgate.netnih.gov These compounds are recognized for their ability to interfere with bacterial processes, making them a subject of study in the search for new antibacterial agents. arkat-usa.orgbeilstein-journals.org

Research has highlighted the activity of 2-alkyl-4(1H)-quinolones against Helicobacter pylori, a bacterium implicated in various gastric pathologies. oup.com Extracts from Evodia rutaecarpa, containing such quinolones, have demonstrated antibacterial effects against this pathogen. oup.com The structure-activity relationship of these compounds suggests that the length and saturation of the alkyl side chain at the C-2 position, as well as substitutions on the quinolone ring, are important factors for their anti-H. pylori activity. oup.comresearchgate.net For instance, certain 1-methyl-2-alkenyl-4(1H)-quinolinones have shown potent inhibition, with studies indicating that quinolone alkaloids with 13 carbons in the side chain can be particularly effective. researchgate.net

| Compound | Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1-methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone | H. pylori strain 51 | % Inhibition | 94.4% | researchgate.net |

| 1-methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone | H. pylori strain 51 | MIC₅₀ | 22 µM | researchgate.net |

| 1-methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone | H. pylori strain 51 | MIC₉₀ | 50 µM | researchgate.net |

2-Alkyl-4(1H)-quinolones have demonstrated notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.netnih.gov Studies have identified that these compounds can be potent antibiotics against this pathogen. researchgate.net The length of the N-alkyl chain in related pyranoquinolone derivatives has been shown to influence activity, with an n-nonyl chain appearing optimal in some cases, exhibiting a Minimum Inhibitory Concentration (MIC) of 1–4 μg/mL against all tested S. aureus strains. nih.gov Other research has identified novel quinolone derivatives with MIC values as low as 2–128 mg/L against epidemic MRSA strains. mdpi.com

| Compound Class/Derivative | Bacterial Strain(s) | MIC | Reference |

|---|---|---|---|

| N-alkyl-pyranoquinolones (n-nonyl analogue) | S. aureus (MSSA, MRSA, VISA, DapRSA) | 1–4 µg/mL | nih.gov |

| N-alkyl-2-(E)-alkenyl-4(1H)-quinolones | EMRSA-15 and -16 | 2–128 mg/L | mdpi.com |

The antibacterial activity of the 2-alkyl-4-quinolone class extends to Staphylococcus epidermidis. researchgate.net This bacterium is a common member of the human skin flora but can be an opportunistic pathogen. The antimicrobial effects of AQs make them relevant for study against a range of staphylococcal species. researchgate.net

| Compound Class | Bacterial Strain | Reported Activity | Reference |

|---|---|---|---|

| 2-Alkyl-4-quinolones (AQs) | Staphylococcus epidermidis | Exhibits activity | researchgate.net |

Members of the Bacillus genus, such as Bacillus subtilis, are also susceptible to certain antimicrobial compounds. While specific MIC values for 2-Nonylquinolin-4(1H)-one against B. subtilis are not detailed in the provided context, the broader class of 4-hydroxyquinoline (B1666331) N-oxides, structurally related to AQs, has shown activity against Bacillus cereus. researchgate.net Bacillus subtilis itself is known to produce a variety of antimicrobial compounds. frontiersin.orgjmb.or.kr

| Compound Class | Bacterial Strain | Reported Activity | Reference |

|---|---|---|---|

| 4-Hydroxyquinoline N-oxides | Bacillus cereus | Displayed activity | researchgate.net |

Klebsiella pneumoniae is a significant Gram-negative pathogen known for its increasing incidence of multidrug resistance. nih.gov While research into novel antibiotics against this bacterium is extensive, specific data on the inhibitory activity of 2-Nonylquinolin-4(1H)-one was not prominently available in the search results. Studies on other compounds, such as siderophore-conjugated cephalosporins and peptide derivatives of phosphinothricin, have shown potent activity against K. pneumoniae. nih.govmdpi.com

| Compound | Bacterial Strain | Reported Activity | Reference |

|---|---|---|---|

| LCB10-0200 (siderophore-conjugated cephalosporin) | K. pneumoniae (drug-susceptible and drug-resistant strains) | Potent in vitro and in vivo activity | nih.gov |

| Bialaphos (L-PT-containing tripeptide) | K. pneumoniae ATCC 13883 and MDR clinical isolates | Inhibited growth starting from 0.2 µg/disk | mdpi.com |

Against Vibrio sp.

Research has indicated the potential of 2-alkyl-4(1H)-quinolones, the class of compounds to which 2-Nonylquinolin-4(1H)-one belongs, to exhibit activity against Vibrio species. One study reported that fractions containing 2-heptyl-4(1H)-quinolone (H7), a structural analogue of 2-Nonylquinolin-4(1H)-one, demonstrated activity against lethal strains of Vibrio harveyi with a reported minimum inhibitory concentration (MIC) of 450 μg/mL. mdpi.comsemanticscholar.org Another study focusing on a marine isolate of Pseudomonas bromoutalis found that 2-n-pentyl-4-quinolone (H5/PQ) and 2-n-heptyl-4-quinolone (H7) showed antibiotic activity against the common marine pathogen Vibrio anguillarum. mdpi.com These findings suggest that quinolone compounds, including 2-Nonylquinolin-4(1H)-one, may serve as a source for developing agents against pathogenic Vibrio bacteria.

Against Pseudomonas aeruginosa (as a quorum sensing modulator)

In the context of Pseudomonas aeruginosa, 2-Nonylquinolin-4(1H)-one and its congeners, such as 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS) and 2-nonyl-4-hydroxyquinoline (NHQ), are recognized as key signaling molecules in the alkyl-quinolone (AQ) dependent quorum sensing (QS) system. researchgate.net This intricate cell-to-cell communication network regulates the expression of numerous virulence factors and is crucial for the bacterium's pathogenicity. beilstein-journals.orgoup.com The LysR-type transcriptional regulator PqsR (also known as MvfR) is a central component of this system, and it is activated by various 2-alkyl-4-quinolones, including the C9 congeners of the Pseudomonas quinolone signal (PQS). researchgate.net

The AQ-based QS system, which includes molecules like 2-heptyl-3-hydroxy-4-(1H)-quinolone (PQS) and its precursor 2-heptyl-4(1H)-quinolone (HHQ), works in concert with other QS systems to control the production of virulence factors such as elastases, pyocyanin, and exotoxin A, as well as biofilm formation. frontiersin.orgfrontiersin.org Studies have shown that these AQ molecules are detectable in clinical samples from patients with cystic fibrosis who have chronic P. aeruginosa infections, and their levels can correlate with the bacterial load. frontiersin.orgnih.gov Specifically, 2-nonyl-4-hydroxy-quinoline (NHQ) in plasma has been proposed as a potential biomarker for P. aeruginosa infection in the lungs of cystic fibrosis patients. frontiersin.org The role of these molecules as signals in a key pathogenic process makes the PQS quorum sensing system an attractive target for the development of novel anti-infective therapies that aim to disrupt bacterial communication rather than directly killing the bacteria. beilstein-journals.org

Antifungal Activity

Beyond its antibacterial properties, 2-Nonylquinolin-4(1H)-one has also demonstrated antifungal activity. This broadens the spectrum of its potential applications in combating microbial infections.

Against Leucoagaricus gongylophorus

Research has shown that 2-Nonylquinolin-4(1H)-one exhibits fungicidal properties against Leucoagaricus gongylophorus. mdma.chnih.govresearchgate.net This fungus is known for its symbiotic relationship with leaf-cutting ants. mdma.chcaymanchem.comcaymanchem.com Studies have reported that 2-Nonylquinolin-4(1H)-one at concentrations of 50 and 100 µg/ml is active against L. gongylophorus. caymanchem.comcaymanchem.com This activity highlights the potential of this compound as a lead for the development of antifungal agents, particularly those targeting fungi with agricultural or ecological significance.

Antiviral Activity

The pharmacological profile of 2-Nonylquinolin-4(1H)-one extends to the realm of virology, with studies demonstrating its inhibitory effects against significant human pathogens.

Inhibition of Hepatitis C Virus (HCV) Replication

2-Nonylquinolin-4(1H)-one, also referred to as Pseudane IX in some studies, has been identified as a potent inhibitor of the Hepatitis C virus (HCV). chemsrc.commedchemexpress.commedchemexpress.com Research has demonstrated that this compound can effectively reduce the replication of HCV RNA and the synthesis of viral proteins. chemsrc.commedchemexpress.com In in vitro studies using Huh7.5 cells infected with HCV, 2-Nonylquinolin-4(1H)-one exhibited a strong anti-HCV activity with a reported 50% inhibitory concentration (IC50) value of 1.4 µg/mL. caymanchem.comcaymanchem.comchemsrc.commedchemexpress.com This significant inhibitory effect positions 2-Nonylquinolin-4(1H)-one as a promising candidate for further investigation in the development of anti-HCV therapeutics.

| Virus | Cell Line | Activity | IC50 Value |

| Hepatitis C Virus (HCV) | Huh7.5 | Inhibition of viral replication and protein synthesis | 1.4 µg/mL. caymanchem.comcaymanchem.comchemsrc.commedchemexpress.com |

Anti-HIV Activity

In addition to its effects on HCV, some quinoline (B57606) alkaloids have been investigated for their potential against the Human Immunodeficiency Virus (HIV). While direct studies on the anti-HIV activity of 2-Nonylquinolin-4(1H)-one are not extensively detailed in the provided context, the broader class of quinoline alkaloids has shown promise. For instance, certain furoquinoline alkaloids isolated from Haplophyllum roxburghianum have demonstrated activity against HIV-1. nih.gov Another compound, ptilosyylum, showed strong cytotoxic activity against HIV-1 with an IC50 of 111.7 pg/mL. semanticscholar.org These findings suggest that the quinoline scaffold, as present in 2-Nonylquinolin-4(1H)-one, is a viable starting point for the exploration of new anti-HIV agents.

Antiparasitic and Insecticidal Activities

Research into 2-Nonylquinolin-4(1H)-one and its close structural analogs has revealed a spectrum of activities against various parasites and insects, highlighting its potential as a lead compound for the development of new therapeutic and control agents.

The structural similarity of quinolones to established antimalarial drugs like quinine (B1679958) has prompted investigations into their efficacy against the malaria parasite, Plasmodium falciparum. semanticscholar.orgmdpi.com

2-Nonylquinolin-4(1H)-one has demonstrated notable in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. A study on alkylquinolones isolated from a sponge-associated Pseudomonas species reported that 2-nonyl-4-quinolone (referred to as H9) exhibited an inhibitory dose 50 (ID₅₀) of 4.8 µg/mL against the parasite. semanticscholar.orgmdpi.com In another investigation, the tautomeric form, 2-nonyl-4-hydroxyquinoline, isolated from the marine bacterium Pseudomonas aeruginosa, was shown to inhibit the growth of P. falciparum with a half-maximal inhibitory concentration (IC₅₀) value of 2.79 μg/mL. core.ac.uk

Table 1: Antimalarial Activity of 2-Nonylquinolin-4(1H)-one against Plasmodium falciparum

| Compound Name | Activity Metric | Value (µg/mL) | Source |

| 2-Nonyl-4-quinolone | ID₅₀ | 4.8 | semanticscholar.orgmdpi.com |

| 2-Nonyl-4-hydroxyquinoline | IC₅₀ | 2.79 | core.ac.uk |

This table is interactive. Click on the headers to sort.

The potential of 2-Nonylquinolin-4(1H)-one as an agent against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has been explored, though with conflicting results in the scientific literature.

One study involving alkaloids from the Brazilian shrub Raulinoa echinata reported that 2-nonylquinolin-4(1H)-one displayed moderate antitrypanosomal activity against the trypomastigote forms of T. cruzi, with an IC₅₀ value of 100.9 µg/mL. mdma.chmdpi.com Supporting its potential, another study identified 2-nonyl-4-hydroxyquinoline from Pseudomonas aeruginosa as having activity against T. cruzi, recording an IC₅₀ of 3.99 μg/mL. core.ac.uk

Conversely, a different report stated that 2-nonylquinolin-4(1H)-one, along with its N-methyl derivative, did not show significant activity against trypomastigote forms of T. cruzi, with a reported IC₅₀ value greater than 300 μM. researchgate.net This discrepancy highlights the need for further research to clarify the compound's efficacy and the experimental conditions that may influence its activity.

Table 2: Antitrypanosomal Activity of 2-Nonylquinolin-4(1H)-one against Trypanosoma cruzi

| Compound Name | Activity Metric | Reported Value | Source |

| 2-Nonylquinolin-4(1H)-one | IC₅₀ | 100.9 µg/mL | mdma.chmdpi.com |

| 2-Nonyl-4-hydroxyquinoline | IC₅₀ | 3.99 µg/mL | core.ac.uk |

| 2-Nonylquinolin-4(1H)-one | IC₅₀ | >300 µM | researchgate.net |

This table is interactive. Click on the headers to sort.

The biocidal properties of quinoline derivatives extend to insecticidal effects. While direct studies on 2-Nonylquinolin-4(1H)-one against specific insect pests are limited, research on closely related analogs provides insight into its potential in this area.

In a structure-activity relationship study of 4-acetoxyquinolines, an acetylated derivative of 2-Nonylquinolin-4(1H)-one was evaluated for its insecticidal effects. The saturated aliphatic side-chain analog, 4-acetoxy-2-nonylquinoline, was tested against silkworm larvae (Bombyx mori) via topical application. The results indicated that this saturated analog was less active than its unsaturated counterpart, 4-acetoxy-2-nonenylquinoline. This suggests that the degree of saturation in the C-2 alkyl side chain can significantly influence insecticidal potency against this species.

The diamondback moth, Plutella xylostella, is a major pest for cruciferous crops. scielo.br The same series of 4-acetoxyquinolines was also evaluated against this pest. core.ac.uk While specific data for the 2-nonyl analog was not detailed, the study found that other analogs in the series were active against larvae of the diamondback moth, indicating that the quinoline scaffold is a promising backbone for developing insecticides against this pest. core.ac.uk

Insecticidal Activity

Against Spodoptera litura (Common Cutworm)*

Direct studies detailing the insecticidal or antifeedant activity of 2-Nonylquinolin-4(1H)-one specifically against the common cutworm, Spodoptera litura, are not extensively documented in the reviewed literature. However, research on structurally related compounds provides some insight. A study on the insecticidal activity of various 4-acetoxyquinoline derivatives against S. litura demonstrated that the length of the alkyl side chain at the 2-position significantly influences activity. While some derivatives showed potency, the introduction of a 6-fluoro group to a derivative with a nonyl side chain resulted in a decrease in insecticidal activity against this pest. tandfonline.com This suggests that the specific substitution pattern on the quinoline core is a critical determinant of its effects on S. litura. Further research is required to determine the direct impact of 2-Nonylquinolin-4(1H)-one on this significant agricultural pest.

Immunomodulatory Effects

2-Nonylquinolin-4(1H)-one has demonstrated specific immunomodulatory activities, primarily related to the inhibition of T-cell activation pathways.

Research has shown that 2-Nonylquinolin-4(1H)-one can inhibit the activation of the Nuclear Factor of Activated T-cells (NFAT). researchgate.netcaymanchem.comcaymanchem.com In a reporter gene assay using Jurkat T-cells, the compound was found to inhibit NFAT activation induced by phorbol (B1677699) 12-myristate 13-acetate (PMA) and the calcium ionophore A23187. researchgate.netcaymanchem.comcaymanchem.com This inhibitory effect was observed with a half-maximal inhibitory concentration (IC50) of 3.44 µM. researchgate.netcaymanchem.comcaymanchem.com This finding suggests that 2-Nonylquinolin-4(1H)-one may interfere with the signaling cascade that leads to T-cell activation, a key process in the adaptive immune response.

In contrast to its effect on NFAT, 2-Nonylquinolin-4(1H)-one does not appear to significantly affect the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB) in RAW 264.7 macrophage-like cells. researchgate.netcaymanchem.comcaymanchem.com The IC50 value for this activity was reported to be greater than 100 µM, indicating a lack of potent inhibition. researchgate.netcaymanchem.comcaymanchem.com This selectivity highlights a specific mechanism of immunomodulation, targeting the NFAT pathway over the NF-κB pathway.

| Immunomodulatory Activity of 2-Nonylquinolin-4(1H)-one | | :--- | :--- | | Target Pathway | Cell Line | Result (IC50) | Reference | | NFAT Activation | Jurkat | 3.44 µM | researchgate.netcaymanchem.comcaymanchem.com | | LPS-induced NF-κB Activation | RAW 264.7 | >100 µM | researchgate.netcaymanchem.comcaymanchem.com |

Inhibition of Nuclear Factor of Activated T Cells (NFAT) Activation

Anticancer and Antiproliferative Potential

The anticancer and antiproliferative properties of quinolone alkaloids have been a subject of interest, with some studies investigating compounds structurally related to 2-Nonylquinolin-4(1H)-one.

While direct and comprehensive data on the cytotoxicity of 2-Nonylquinolin-4(1H)-one across a wide panel of mammalian cancer cell lines is limited in the available literature, studies on related quinolone alkaloids provide some context. For instance, various 1-methyl-2-alkyl-4(1H)-quinolones isolated from Evodia rutaecarpa have demonstrated cytotoxic activities against human cancer cell lines such as HL-60 (promyelocytic leukemia), N-87 (gastric carcinoma), H-460 (lung cancer), and HepG2 (hepatocellular carcinoma), with IC50 values generally ranging from 14 µM to 22 µM. researchgate.net

Furthermore, a study on the antitrypanosomal activity of compounds from Raulinoa echinata noted that 2-Nonylquinolin-4(1H)-one was moderately active against trypomastigote forms of T. cruzi with an IC50 of 100.9 µg/mL. mdma.ch Although not a cancer cell line, this indicates a degree of cytotoxicity. Another study investigating a derivative, 6-Methyl-2-nonylquinolin-4(1H)-one, found that it had reduced cytotoxicity against IB3-1 lung epithelial cells, A549 lung adenocarcinoma cells, DU145 prostate cancer cells, and HeLa cervical cancer cells. core.ac.uk

| Cytotoxicity of Quinolone Alkaloids | | :--- | :--- | :--- | :--- | | Compound | Cell Line | Activity (IC50) | Reference | | 1-Methyl-2-alkenyl-4(1H)-quinolones | HL-60, N-87, H-460, HepG2 | 14 µM - 22 µM | researchgate.net | | 2-Nonylquinolin-4(1H)-one | Trypanosoma cruzi | 100.9 µg/mL | mdma.ch |

Effects on Quorum Sensing Systems in Bacteria

2-Nonylquinolin-4(1H)-one, also referred to as 2-nonyl-4-hydroxyquinoline (NHQ) in some literature, is a significant signaling molecule in the quorum-sensing (QS) system of the bacterium Pseudomonas aeruginosa. researchgate.netoup.com This bacterium utilizes a complex cell-to-cell communication network to coordinate gene expression, including the production of virulence factors and biofilm formation. oup.comfrontiersin.org

The pqs system in P. aeruginosa is based on 2-alkyl-4(1H)-quinolone (AQ) signal molecules. researchgate.netoup.com 2-Nonylquinolin-4(1H)-one is a congener of the primary signal molecule, 2-heptyl-4-hydroxyquinoline (HHQ), and serves as a precursor to 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS). researchgate.net These molecules activate the transcriptional regulator PqsR (also known as MvfR), which in turn controls the expression of numerous virulence genes. researchgate.netpdbj.org The presence of 2-nonylquinolin-4(1H)-one and other related AQs in clinical samples from patients with cystic fibrosis has been correlated with P. aeruginosa infection density, suggesting its importance in the context of chronic infections. frontiersin.org

Modulation of Pseudomonas aeruginosa Quorum Sensing (PQS and HHQ pathways)

2-Nonylquinolin-4(1H)-one, also referred to as 2-nonyl-4-hydroxyquinoline (NHQ), is an integral signaling molecule within the complex quorum sensing (QS) network of the bacterium Pseudomonas aeruginosa. oup.commdpi.com It belongs to the 2-alkyl-4(1H)-quinolone (AQ) class of compounds, which are crucial for cell-to-cell communication. oup.comnih.gov Specifically, NHQ functions as a C9 congener of the more extensively studied signal molecules, 2-heptyl-4-hydroxyquinoline (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). researchgate.netrcsb.org

The pqs quorum sensing system, which involves these AQ autoinducers, plays a significant role in regulating bacterial virulence and biofilm formation. researchgate.netbeilstein-journals.org NHQ participates in this signaling cascade by activating the LysR-type transcriptional regulator (LTTR) protein PqsR (also known as MvfR), which is the primary receptor for AQ signals. researchgate.netrcsb.org The activation of PqsR by ligands like NHQ, HHQ, and PQS leads to the autoinduction of the pqsABCDE operon, which drives the biosynthesis of these signal molecules and controls the expression of numerous virulence factors. rcsb.orgbeilstein-journals.org While NHQ is capable of activating PqsR, some research suggests it is not as potent as PQS in this role. mdpi.com The production of NHQ, alongside HHQ, is a prominent feature of P. aeruginosa's secondary metabolome. oup.com

Interaction with PqsR (Ligand-Binding Domain)

The function of 2-Nonylquinolin-4(1H)-one (NHQ) as a signaling molecule is predicated on its direct physical interaction with the PqsR transcriptional regulator. rcsb.org Crystallographic studies have provided a detailed view of this interaction, confirming that NHQ binds as a native agonist within the co-inducer binding domain (CBD) of PqsR. rcsb.orgnottingham.ac.uk

The crystal structure of the PqsR ligand-binding domain in complex with NHQ (PDB ID: 4JVD) reveals that the receptor possesses an unusually large and predominantly hydrophobic ligand-binding pocket. rcsb.orgpdbj.orgnih.gov Within this pocket, the NHQ molecule is stabilized entirely by hydrophobic interactions. rcsb.org The quinolone core of the NHQ molecule orients itself deeper into the binding site, known as the B pocket, while its nine-carbon alkyl chain extends towards the more open face of the pocket, referred to as the A pocket. nottingham.ac.uk This binding event induces a conformational change in PqsR, enabling it to regulate the transcription of its target genes. mdpi.com The elucidation of this PqsR-agonist complex structure has been pivotal for understanding ligand binding in LTTR proteins and provides a structural basis for designing molecules that can interfere with this signaling pathway. rcsb.org

Table 1: Crystallographic Data for PqsR Ligand-Binding Domain with 2-Nonylquinolin-4(1H)-one (NHQ)

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 4JVD | pdbj.org, rcsb.org, nih.gov |

| Molecule | Transcriptional regulator PqsR | pdbj.org |

| Ligand | NNQ (2-nonylquinolin-4(1H)-one) | nih.gov |

| Organism | Pseudomonas aeruginosa | rcsb.org |

| Binding Nature | Agonist | rcsb.org |

| Key Interaction Type | Hydrophobic | rcsb.org |

| Binding Pocket | Unusually large ligand-binding pocket | rcsb.org |

Inhibition of PqsA

Current scientific literature does not describe 2-Nonylquinolin-4(1H)-one (NHQ) as a direct inhibitor of the PqsA enzyme. PqsA is the enzyme responsible for the first committed step in the biosynthesis of all 2-alkyl-4(1H)-quinolones, catalyzing the activation of anthranilic acid to anthraniloyl-CoA. mdpi.com Therefore, NHQ is a downstream product of the pathway that PqsA initiates.

Instead of direct enzymatic inhibition, NHQ influences the activity of PqsA through a transcriptional feedback loop. As an agonist for the PqsR receptor, NHQ binds to PqsR, and this activated PqsR-NHQ complex then binds to the promoter region of the pqsABCDE operon, which contains the pqsA gene. mdpi.combeilstein-journals.org This binding event modulates the transcription of the entire operon, thereby regulating the rate of its own synthesis. rcsb.orgbeilstein-journals.org Consequently, the effect of NHQ on PqsA is indirect, occurring at the level of gene expression rather than through direct inhibition of the enzyme's catalytic activity. Deletion of the pqsA gene results in the complete loss of AQ production, highlighting its essential role in the pathway. nih.gov

Potential as a Chemosensory Cue

Beyond its role in intraspecies bacterial communication, 2-Nonylquinolin-4(1H)-one has been identified as a potential chemosensory cue, capable of being detected by other organisms. In studies utilizing a behavioral screening platform with the model organism Caenorhabditis elegans, 2-Nonylquinolin-4(1H)-one was included in a library of natural products and other chemicals tested for their ability to elicit a behavioral response.

This type of screening relies on chemotaxis, where an organism moves towards or away from a chemical stimulus. Such behaviors are governed by the animal's chemosensory neurons. The inclusion of 2-Nonylquinolin-4(1H)-one in these assays indicates its recognition as a molecule that could potentially trigger a sensory response in eukaryotes, suggesting a role in inter-kingdom communication or perception. This research framework aims to classify how the nervous systems of organisms detect and process the vast chemical space, with 2-Nonylquinolin-4(1H)-one being one of the compounds under investigation.

Mechanisms of Action and Molecular Interactions

Elucidation of Molecular Targets

The broader class of quinolone compounds, to which 2-Nonylquinolin-4(1H)-one belongs, is well-known for its antibacterial action, which stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govoup.comsite123.me These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair. nih.gov

Quinolones function by binding to the enzyme-DNA complex. nih.govsite123.menih.gov This interaction stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's catalytic cycle. caymanchem.com This trapping of the enzyme on the DNA leads to the accumulation of double-strand breaks in the bacterial chromosome, which triggers the SOS DNA repair response and, if the damage is too extensive, results in cell death. nih.govcaymanchem.com This mechanism effectively converts these essential enzymes into toxic cellular agents that fragment the chromosome. caymanchem.com

The specific primary target of quinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme. nih.govnih.govnottingham.ac.uk

2-Nonylquinolin-4(1H)-one, also known as pseudane IX, demonstrates a range of biological activities through its interaction with various enzymes and cellular receptors. researchgate.net It has been identified as an inhibitor of the nuclear factor of activated T cells (NFAT), a key transcription factor in the immune response. nih.govnih.gov In Jurkat cells, it was shown to inhibit NFAT activation induced by phorbol (B1677699) 12-myristate 13-acetate (TPA) and the calcium ionophore A23187 with a half-maximal inhibitory concentration (IC50) of 3.44 µM. nih.govnih.gov However, it did not show significant inhibition of LPS-induced NF-κB activation in RAW 264.7 cells. nih.govnih.gov

The compound also exhibits anti-inflammatory properties. Its N-methylated analog, 1-Methyl-2-nonylquinolin-4(1H)-one, inhibits leukotriene biosynthesis in human polymorphonuclear granulocytes. acs.org Furthermore, 2-Nonylquinolin-4(1H)-one has demonstrated antiviral activity, specifically against the Hepatitis C Virus (HCV). nih.govresearchgate.net It was found to reduce HCV infection in Huh7.5 cells with an IC50 value of 1.4 µg/ml, acting by inhibiting viral replication and protein synthesis. nih.govresearchgate.net

Antifungal activity has also been reported; 2-Nonylquinolin-4(1H)-one is active against Leucoagaricus gongylophorus, a symbiotic fungus essential for leaf-cutting ants. nih.govresearchgate.net Other related 2-alkyl-quinolones have shown inhibitory activity against enzymes like 5-lipoxygenase, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), suggesting a broader pattern of enzyme interaction within this chemical class. caymanchem.com

2-Nonylquinolin-4(1H)-one and its structural analogs, collectively known as 2-alkyl-4(1H)-quinolones (AQs), are significant modulators of bacterial metabolic pathways, most notably through their role as signaling molecules in quorum sensing (QS). oup.comcaymanchem.com In the bacterium Pseudomonas aeruginosa, AQs are key components of the pqs signaling system, which regulates the expression of a multitude of virulence factors and is crucial for biofilm formation. researchgate.netcore.ac.ukuni-konstanz.de

The precursor to the main P. aeruginosa signal molecule, PQS (Pseudomonas Quinolone Signal), is 2-heptyl-4(1H)-quinolone (HHQ), a shorter-chain analog of 2-nonylquinolin-4(1H)-one. researchgate.net Both the C7 (heptyl) and C9 (nonyl) congeners are effective at activating the PqsR receptor, which in turn autoinduces the biosynthesis of more AQs and upregulates virulence. beilstein-journals.org

Beyond quorum sensing, related compounds like 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) act as respiratory inhibitors by targeting the cytochrome bc1 complex, thereby disrupting the electron transport chain. oup.comuni-konstanz.de This inhibition of a core metabolic process demonstrates another way these molecules can impact cellular metabolism and exert antimicrobial effects. oup.comcore.ac.uk

Interaction with Enzymes and Receptors

Cellular and Subcellular Localization Studies

Investigating the location of 2-Nonylquinolin-4(1H)-one within a cellular environment provides clues to its mechanism of action. Predictive computational models suggest that the compound may localize to the mitochondria.

In the context of its microbial producers, such as P. aeruginosa, advanced imaging techniques have provided insights into the spatial distribution of related quinolones. Studies using confocal Raman microscopy (CRM) and secondary ion mass spectrometry (SIMS) have shown that N-oxide quinolones are found in high abundance and show patterned aggregation in the early stages of biofilm formation and in swarm zones. beilstein-journals.org Their concentration in these specific extracellular locations is dramatically higher than in planktonic (free-swimming) cells, suggesting a localized function critical to the development of these multicellular bacterial communities. beilstein-journals.org This localization is consistent with their role as signaling molecules that mediate community behaviors.

Structure-Activity Relationships (SAR)

The biological activity of the 2-alkyl-4(1H)-quinolone scaffold is highly dependent on its chemical structure. Structure-activity relationship (SAR) studies reveal that modifications to the quinolone core or the alkyl side chain can dramatically alter the compound's potency and function. caymanchem.com

Key structural features that influence activity include:

The Alkyl Chain at C-2: The length, saturation, and branching of this chain are critical determinants of bioactivity. caymanchem.com

Substitution at C-3: The presence of a hydroxyl group at the C-3 position, as seen in PQS, is crucial for certain quorum sensing activities. caymanchem.com

The N-oxide Moiety: The N-oxides of 2-alkyl-4-quinolones generally exhibit a broader spectrum of antimicrobial activity compared to their non-oxidized counterparts. caymanchem.com

Substituents on the Carbocyclic Ring: Modifications to the benzene (B151609) portion of the quinolone core, such as the addition of methyl or halogen groups, can also modulate activity. nih.gov For instance, a study on synthetic analogs found that the introduction of a methyl group at the C-6 position of 2-nonylquinolin-4(1H)-one resulted in a compound with specific physical properties.

These relationships underscore that the diverse effects of this class of compounds, from antimicrobial to immunomodulatory, are finely tuned by their specific molecular architecture. nih.govresearchgate.net

The alkyl chain at the C-2 position is a dominant factor in the structure-activity relationship of 2-alkyl-4(1H)-quinolones. caymanchem.com Research has consistently shown that varying the length and degree of saturation of this chain significantly impacts the biological profile of these molecules. nih.gov

Antimicrobial Activity: The potency of antimicrobial effects is directly linked to the alkyl chain. In a study of synthetic 4-hydroxy-2-quinolone analogs, the length of the alkyl chain at C-3 (a related position) and the type of substituent on the carbocyclic ring had a dramatic impact on antibacterial and antifungal activities. nih.gov Notably, a brominated analog featuring a nonyl (C9) side chain displayed exceptional antifungal activity against Aspergillus flavus, even surpassing the positive control, amphotericin B. nih.gov In another study, 2-alkyl-4-quinolone N-oxides with unsaturated alkyl chains showed potent antibiotic activity against Staphylococcus aureus, with the specific position of the double bond being a key determinant of that potency.

Quorum Sensing and Immunomodulation: The alkyl chain length also governs activity in cell-to-cell signaling. P. aeruginosa naturally produces a series of these compounds with alkyl chains of varying lengths, typically peaking at C7 and C9. Both 2-heptyl-4(1H)-one (HHQ) and 2-nonyl-4(1H)-one are effective activators of the PqsR receptor. beilstein-journals.org In a study on immunomodulatory effects, bioactivity was shown to be dependent on the length of the 2-alkyl side chain, with extensions to the chain being better tolerated than reductions. nih.gov

This evidence clearly indicates that the nonyl chain of 2-Nonylquinolin-4(1H)-one is not arbitrary but is a critical feature that defines its specific biological and signaling properties.

Table of SAR Findings for 2-Alkyl-4(1H)-Quinolones

| Structural Variation | Observed Effect on Activity | Example/Context |

|---|---|---|

| Increasing alkyl chain length (C7 to C9) | Maintained or increased activity | Effective activation of PqsR in quorum sensing. beilstein-journals.org |

| Introduction of N-oxide | Generally broader spectrum of antibiotic activity | Activity against Gram-positive bacteria. caymanchem.com |

| Unsaturation in alkyl chain | Potent antibiotic activity (position of double bond is critical) | Activity of quinolone N-oxides against S. aureus. |

| Bromination of core + C9 chain | Exceptional antifungal activity | Activity against A. flavus. nih.gov |

| Hydroxylation at C-3 | Crucial for specific quorum sensing signaling (PQS) | Regulation of virulence factors in P. aeruginosa. caymanchem.com |

Role of Substituents on the Quinoline (B57606) Nucleus

The bioactivity of quinolone compounds can be significantly altered by the presence, position, and nature of substituents on the quinoline core. google.comrsc.org The quinoline nucleus serves as the fundamental scaffold for these molecules, and modifications to this core can modulate their pharmacological properties. mdpi.com

Key findings on the role of substituents include:

Halogenation: The introduction of halogen atoms, such as fluorine, at specific positions of the quinolone ring can enhance antibacterial activity. For instance, fluorine at position 6 is particularly effective in boosting the antibacterial capabilities of certain quinolones. google.comrsc.org Substituents like fluorine, chlorine, hydroxyl, methyl, and methoxy (B1213986) groups at positions 6 and 7 have been shown to be possible with minimal effects on general cytotoxicity in some 2-phenyl-4-quinolone derivatives. google.com

Alkyl and Aryl Groups: The presence of different alkyl or aryl substituents adjacent to the carbon-carbon triple bond in certain synthetic precursors can influence the yield of the final quinolone product. rsc.org Additionally, the introduction of bulky substituents on the piperazine (B1678402) ring at the C-7 position of fluoroquinolones has been found to reduce antibacterial activity against both Gram-negative and Gram-positive bacteria. rsc.org

Methylation: In the case of 2-alkyl-4(1H)-quinolones produced by Burkholderia species, a methyl group is often present at the 3' position of the quinolone ring. asm.org This methylation, along with the saturation level of the side chain, plays a role in the compound's activity. asm.org For example, a methylated and unsaturated C7 side chain derivative (C7 HMAQ-NO) was found to be more active against Staphylococcus aureus and Bacillus subtilis than its unmethylated, saturated counterpart (HQNO). asm.org

Hydroxylation and Methoxy Groups: For 2-phenyl-4-quinolone derivatives, a hydroxyl substituent at position 7 appeared to be more favorable for activity compared to position 6. google.com Conversely, with a methoxy substituent, position 6 resulted in slightly lower IC50 values. google.com

Impact on Synthesis and Reactivity: The electronic properties of substituents (electron-donating or electron-withdrawing groups) on the azido-substituted phenyl ring of synthetic precursors can affect the yield of the desired 4-quinolone products. rsc.org Similarly, in the synthesis of N-substituted-4-quinolone derivatives, electron-withdrawing groups on the ynone moiety allow the reaction to proceed smoothly. rsc.org

The following table summarizes the influence of various substituents on the activity of quinolone derivatives:

| Substituent | Position | Effect on Activity | Reference |

| Fluorine | 6 | Enhances antibacterial ability. | google.comrsc.org |

| Chlorine, Methoxy, Hydroxyl | 7 | Altered IC50 values in 2-phenyl-4-quinolones. | google.com |

| Methyl | 3' | Contributes to higher activity in some HMAQ-NOs. | asm.org |

| Bulky groups | C-7 (piperazine ring) | Reduced antibacterial activity. | rsc.org |

Impact of N-Methylation and N-Oxidation on Activity

Modifications at the nitrogen atom of the quinoline ring, specifically N-methylation and N-oxidation, have a profound impact on the biological activity of 2-alkyl-4(1H)-quinolones.

N-Methylation:

N-methylation of 2-alkyl-4(1H)-quinolones can influence their biological effects. For instance, N-methyl-2-nonylquinolin-4-one has demonstrated moderate antitrypanosomal activity. mdma.ch In a study comparing methylated derivatives of 2-heptyl-4(1H)-quinolone (HHQ), both N- and O-methylated derivatives of the Pseudomonas quinolone signal (PQS) exhibited strong quorum-sensing activity, comparable to PQS itself. nih.govbeilstein-journals.org

N-Oxidation:

N-oxidation, the formation of a quinolone N-oxide, is a critical modification that often enhances the antimicrobial properties of these compounds. mdpi.com

Enhanced Antimicrobial Activity: Several studies have highlighted the increased potency of N-oxide derivatives. For example, 2-n-nonyl-4-quinolone-N-oxide has been shown to inhibit the growth of S. aureus. mdpi.com Similarly, N-oxide derivatives of 4-hydroxy-3-methyl-2-alkenylquinolines (HMAQ-NOs) from Burkholderia thailandensis are particularly effective against Bacillus subtilis, showing approximately 50-fold more activity than their non-oxidized counterparts. asm.org The reduction of the N-oxide of 2-heptyl-4-hydroxyquinoline (HQNO) to its non-oxidized form significantly decreased its antimicrobial activity against S. aureus. mdpi.com

Influence of Other Structural Features: The antimicrobial activity of N-oxides is also influenced by other structural features, such as the length of the alkyl chain and the presence of a methyl group on the quinoline ring. For HMAQ-NOs, a longer carbon chain length correlates with higher activity against B. subtilis. asm.org The presence of a methyl group in C7 HMAQ-NO also contributes to its higher activity compared to the unmethylated HQNO. asm.org

The following table provides a comparative overview of the activity of N-methylated and N-oxidized quinolone derivatives:

| Compound | Modification | Biological Activity | Reference |

| N-methyl-2-nonylquinolin-4-one | N-methylation | Moderate antitrypanosomal activity. | mdma.ch |

| N- and O-methylated PQS | N- and O-methylation | Strong quorum-sensing activity. | nih.govbeilstein-journals.org |

| 2-n-nonyl-4-quinolone-N-oxide | N-oxidation | Inhibits the growth of S. aureus. | mdpi.com |

| HMAQ-NOs | N-oxidation | Highly active against B. subtilis. | asm.org |

Importance of the Carbonyl Group at Position 4

The carbonyl group at the C-4 position of the quinolone ring is a crucial structural feature for the biological activity of 2-alkyl-4(1H)-quinolones. These compounds can exist in a tautomeric equilibrium between the 4-quinolone and 4-hydroxy-quinoline forms. mdpi.com The predominance of one tautomer over the other is largely influenced by pH. mdpi.com

Spectroscopic studies, including 13C NMR, have been instrumental in determining the tautomeric form present in different states. A chemical shift of more than 170 ppm for the C-4 carbon in the 13C NMR spectrum is indicative of the 4-oxo form. researchgate.net This significant deshielding of the C-4 carbon nucleus provides strong evidence for the existence of these derivatives in the 4-oxo form in solution. researchgate.net

The presence of the 4-oxo group is considered essential for the molecule's ability to interact with its biological targets. This functional group can participate in hydrogen bonding and other non-covalent interactions, which are critical for the binding of the molecule to enzymes or receptors.

Stereochemical Considerations

Stereochemistry plays a significant role in the biological activity of certain quinoline derivatives, although specific information for 2-Nonylquinolin-4(1H)-one is limited. However, studies on related compounds highlight the importance of stereochemical configuration.

For some quinoline alkaloids, the absolute configuration has been determined using techniques such as circular dichroism (CD) spectroscopy in conjunction with quantum chemical calculations. mdma.ch In other instances, the stereochemistry of complex quinoline derivatives has been elucidated through X-ray diffraction analysis. mdma.ch

The presence of stereogenic centers, for example in quinolactacins, which are diastereomeric metabolites, underscores the potential for stereoisomers to exhibit different biological activities. mdma.ch While 2-Nonylquinolin-4(1H)-one itself does not possess a chiral center in its core structure, derivatives with substituted alkyl chains or additional chiral centers would likely exhibit stereospecific interactions with their biological targets. The conformational rigidity of some quinoline derivatives can also influence their biological activity.

Computational and In Silico Approaches

Computational methods, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, have become invaluable tools for understanding the mechanisms of action of quinolone derivatives at the molecular level. nih.govoatext.comscielo.brsamipubco.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are used to predict and analyze the binding of small molecules to macromolecular targets, providing insights into potential mechanisms of action. nih.govoatext.comscielo.brsamipubco.com

Binding Affinity and Stability: These studies can reveal the binding affinities of quinolone derivatives to specific protein targets. nih.gov For example, molecular docking has been used to screen quinones and pyrones for their binding affinity to Heat shock protein 90 (HSP90), a known anticancer drug target. nih.gov

Interaction Analysis: Molecular dynamics simulations can further evaluate the stability of the ligand-protein complexes formed. nih.gov By analyzing parameters such as Root Mean Square Distance (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess the stability of these complexes over time. nih.gov These simulations provide detailed information about the interactions between the ligand and the amino acid residues at the active site of the target protein. oatext.com

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic and structural properties of molecules, which can help rationalize their reactivity and biological activity.

Tautomerism Studies: These calculations have been used to study the 4-hydroxy-/4-oxo tautomerism in quinolin-4(1H)-ones. researchgate.net By calculating the energies of the different tautomeric forms, researchers can predict their relative stabilities in the gas phase and in solution. researchgate.net

Reaction Mechanisms: Quantum chemical calculations can also be used to rationalize the observed products of chemical reactions by modeling the reaction pathways. mdma.ch

Spectroscopic Analysis: These methods can aid in the interpretation of experimental data, such as CD spectra, to determine the absolute configuration of chiral molecules. mdma.ch

Pharmacophore Modeling

Pharmacophore modeling helps to identify the essential three-dimensional structural features of a molecule that are responsible for its biological activity. For quinolone derivatives, these models are crucial for understanding their interaction with biological receptors. core.ac.uk While specific, detailed pharmacophore models for 2-nonylquinolin-4(1H)-one are not extensively documented in the reviewed literature, insights can be drawn from related 4-quinolone structures.

Tautomeric Equilibrium and Biological Implications

The compound 2-Nonylquinolin-4(1H)-one exists in a state of tautomeric equilibrium, interconverting between two forms: the 4-quinolone (keto) form and the 4-hydroxyquinoline (B1666331) (enol) form. core.ac.ukmdpi.com This equilibrium is a critical aspect of its chemistry and biological function. caymanchem.comresearchgate.netbiomol.com Under physiological conditions, the equilibrium strongly favors the 4-quinolone (keto) form. core.ac.uk

The tautomerism is driven by the transfer of a proton between the nitrogen atom at position 1 and the oxygen atom at position 4. core.ac.uk The predominance of one tautomer over the other can be influenced by external factors such as pH. mdpi.com This structural flexibility is believed to be deeply related to the molecule's biological activity, as the different forms may interact differently with biological targets. researchgate.net Since the biological process can be influenced by the external factors that affect the tautomeric balance, understanding this equilibrium is key to elucidating its mechanism of action. researchgate.net The presence of the N-H proton is essential for this equilibrium; substituting it, for example with a methyl group, would lock the molecule into the quinolone structure. core.ac.uk

Figure 1: Tautomeric Equilibrium of 2-Nonylquinolin-4(1H)-one A visual representation of the equilibrium between the 4-quinolone (keto) form and the 4-hydroxyquinoline (enol) form.

(Note: Image generation is illustrative. The chemical structures depict the two tautomeric forms discussed.)

Binding Affinity to Plasma Proteins (e.g., Bovine Serum Albumin)

The interaction of small molecules with plasma proteins like serum albumin is a critical determinant of their distribution and bioavailability in the body. brieflands.com Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin. brieflands.com

A study investigating the binding affinities of several quinolone alkaloids isolated from Tetradium ruticarpum to BSA provides valuable insights, although it focused on the N-methylated analog, 1-methyl-2-nonylquinolin-4(1H)-one, rather than 2-nonylquinolin-4(1H)-one itself. akjournals.comresearchgate.net The study used fluorescence titration analysis to determine the binding constants. akjournals.comresearchgate.net The findings indicated that the length and presence of double bonds in the alkyl side chain at the C-2 position significantly affected the binding affinity to BSA. akjournals.com Generally, molecules with longer, saturated alkyl chains exhibited stronger binding. This suggests that hydrophobic interactions between the alkyl chain and hydrophobic pockets within the BSA protein are a primary driving force for binding. brieflands.com The binding behavior of these alkaloids to BSA is thought to influence their other biological activities. akjournals.com

The table below summarizes the binding constants (Kₐ) for several related quinolone alkaloids with BSA, as determined by the study. A higher Kₐ value indicates a stronger binding affinity.

Interactive Table: Binding Affinities of Quinolone Alkaloids to Bovine Serum Albumin (BSA) Data from a study on related compounds isolated from Tetradium ruticarpum. akjournals.com

Biosynthesis and Natural Occurrence

Biosynthetic Pathways in Microorganisms

The biosynthesis of 2-nonylquinolin-4(1H)-one and other AQs in Pseudomonas aeruginosa is a well-studied process involving a series of enzymatic reactions encoded by the pqs operon (pqsA-E) and other related genes. nih.govpnas.org The pathway begins with the conversion of chorismate to anthranilic acid, a reaction catalyzed by the PhnAB synthase. pnas.orgresearchgate.net

The key steps in the biosynthesis of AQs, including 2-nonylquinolin-4(1H)-one, are outlined below:

Activation of Anthranilic Acid: The enzyme PqsA, an anthranilate-CoA ligase, activates anthranilic acid to form anthraniloyl-CoA. nih.govresearchgate.net

Condensation Reaction: A crucial step involves the condensation of anthraniloyl-CoA with a fatty acid. For the synthesis of 2-nonylquinolin-4(1H)-one, this fatty acid is a derivative of nonanoic acid. The enzymes PqsB, PqsC, and PqsD are involved in this condensation. nih.gov Specifically, PqsD is responsible for the synthesis of 2-aminobenzoylacetate (2-ABA) from anthraniloyl-CoA and malonyl-CoA. nih.gov Subsequently, PqsB and PqsC, which are tightly associated, catalyze the decarboxylating coupling of 2-ABA to an octanoyl group linked to PqsC to produce 2-heptyl-4-quinolone (HHQ), a close analog of 2-nonylquinolin-4(1H)-one. nih.gov The synthesis of 2-nonylquinolin-4(1H)-one follows a similar mechanism with a nonanoyl-CoA precursor.

Formation of the Quinolone Ring: The condensation product undergoes cyclization to form the characteristic 4-quinolone ring structure. researchgate.net

While Pseudomonas aeruginosa is the most well-known producer, other bacteria such as Burkholderia and Pseudoalteromonas species also synthesize AQs, though the specific congeners may vary. nih.govacs.org The biosynthetic gene clusters in these organisms show some architectural differences compared to that of P. aeruginosa, suggesting horizontal gene transfer and independent evolution. nih.govacs.org

Table 1: Key Enzymes in the Biosynthesis of 2-Alkyl-4(1H)-quinolones in Pseudomonas aeruginosa

| Enzyme | Gene | Function |

|---|---|---|

| PhnAB | phnAB | Synthesizes anthranilic acid from chorismate. pnas.orgresearchgate.net |

| PqsA | pqsA | Activates anthranilic acid to anthraniloyl-CoA. nih.govresearchgate.net |

| PqsD | pqsD | Synthesizes 2-aminobenzoylacetate (2-ABA). nih.gov |

| PqsB/PqsC | pqsB/pqsC | Catalyze the condensation of 2-ABA with a fatty acid to form the 2-alkyl-4-quinolone. nih.gov |

| PqsE | pqsE | A thioesterase that hydrolyzes 2-ABA-CoA to form 2-ABA and also has regulatory functions. beilstein-journals.orgfrontiersin.org |

Role as Quorum Sensing Signaling Molecules

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. wikipedia.org In Pseudomonas aeruginosa, AQs, including 2-nonylquinolin-4(1H)-one, are integral components of a complex QS network. beilstein-journals.org This system, often referred to as the PQS system, is interconnected with other QS systems in the bacterium, namely the las and rhl systems. wikipedia.org

The primary signaling molecule in this system is 2-heptyl-3-hydroxy-4-quinolone, known as the Pseudomonas quinolone signal (PQS). frontiersin.org Its immediate precursor, 2-heptyl-4-quinolone (HHQ), also functions as a signaling molecule. researchgate.net 2-Nonylquinolin-4(1H)-one, due to its structural similarity to HHQ, can also activate the PqsR (also known as MvfR) transcriptional regulator, although it is less potent than PQS. mdpi.com